Methyl 4-amino-3-(2-bromophenyl)butanoate
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Overview
Description
Methyl 4-amino-3-(2-bromophenyl)butanoate is an organic compound with a complex structure that includes an amino group, a bromophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(2-bromophenyl)butanoate typically involves multi-step organic reactions. One common method is the esterification of 4-amino-3-(2-bromophenyl)butanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2-bromophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-(2-bromophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(2-bromophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(2-bromophenyl)butanoate
- Methyl 4-(3-bromophenoxy)butanoate
- Methyl 4-amino-3-(4-bromophenyl)butanoate
Uniqueness
Methyl 4-amino-3-(2-bromophenyl)butanoate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its similar compounds .
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
methyl 4-amino-3-(2-bromophenyl)butanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-15-11(14)6-8(7-13)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3 |
InChI Key |
QJEPVNMCYOPQDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=CC=C1Br |
Origin of Product |
United States |
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